Welcome to the BenchChem Online Store!
molecular formula C12H16N4 B068067 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine CAS No. 173838-63-6

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine

Cat. No. B068067
M. Wt: 216.28 g/mol
InChI Key: PZFFSGZBQUSNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06100404

Procedure details

Using the procedure of Stage B of Example 1, 1.66 g of the product of Stage A and 0.46 ml of hydrazine hydrate in 30 ml of ethanol were reacted to obtain 936 mg of the desired product which was used as is for the synthesis.
Name
product
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:8]=[CH:9][N:10]([CH:12](CC)[CH2:13]N3C(=O)C4C(=CC=CC=4)C3=O)[CH:11]=2)[CH:2]=1.O.[NH2:28]N.[CH2:30](O)[CH3:31]>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:8]=[CH:9][N:10]([CH2:12][CH2:13][CH2:30][CH2:31][NH2:28])[CH:11]=2)[CH:2]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
1.66 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=1N=CN(C1)C(CN1C(C2=CC=CC=C2C1=O)=O)CC
Step Two
Name
Quantity
0.46 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1N=CN(C1)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 936 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.